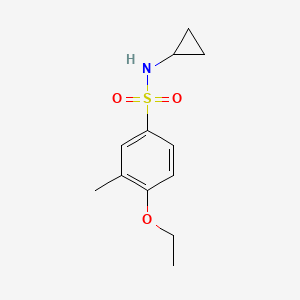
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide
Vue d'ensemble
Description
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide, also known as CDB-2914, is a selective progesterone receptor modulator (SPRM) that has been extensively studied for its potential applications in the field of reproductive medicine. It was first synthesized in the late 1990s and has since been investigated for its ability to prevent pregnancy, treat endometriosis, and even reduce the risk of breast cancer.
Mécanisme D'action
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide works by selectively binding to the progesterone receptor, which is found in the uterus and other reproductive tissues. By binding to this receptor, 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide prevents the effects of progesterone, a hormone that is essential for maintaining pregnancy. This leads to a decrease in the thickness of the endometrial lining and inhibition of ovulation.
Biochemical and Physiological Effects:
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the levels of progesterone, estrogen, and luteinizing hormone, all of which are involved in the reproductive cycle. It has also been shown to alter the expression of genes involved in the regulation of the menstrual cycle and the development of the endometrial lining.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has several advantages for use in lab experiments. It is highly selective for the progesterone receptor, which makes it a useful tool for studying the effects of progesterone on reproductive tissues. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to its use. 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. It can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide. One area of interest is its potential use as a contraceptive agent. Studies have shown that 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is highly effective at preventing pregnancy, and it may be a promising alternative to traditional hormonal contraceptives. Another area of interest is its potential use in the treatment of endometriosis. 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has been shown to reduce the size of endometrial lesions and alleviate pain associated with the condition. Finally, there is ongoing research into the use of 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide as a chemopreventive agent for breast cancer. Studies have shown that it can inhibit the growth of breast cancer cells and may be a useful adjunct to traditional cancer treatments.
In conclusion, 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a selective progesterone receptor modulator that has been extensively studied for its potential applications in reproductive medicine. It has a well-defined mechanism of action and has been shown to have a number of biochemical and physiological effects in the body. While there are some limitations to its use, it remains a promising tool for researchers in the field. Ongoing research is exploring its potential use as a contraceptive agent, a treatment for endometriosis, and a chemopreventive agent for breast cancer.
Applications De Recherche Scientifique
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in reproductive medicine. It has been shown to prevent pregnancy by inhibiting ovulation and altering the endometrial lining of the uterus. It has also been investigated for its ability to treat endometriosis, a painful condition that affects the lining of the uterus. In addition, 4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has been shown to reduce the risk of breast cancer by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-11-4-6-15(22-2)14(8-11)19-16(20)12-5-3-10(9-18)7-13(12)17/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOFGHTLIPSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)



![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![2-methyl-5-[2-(4-methylphenoxy)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4395229.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)

